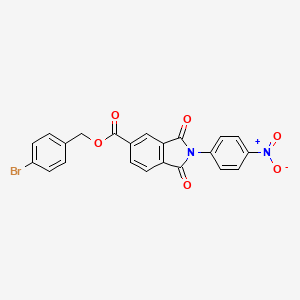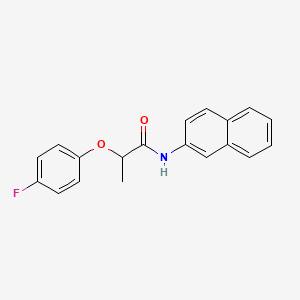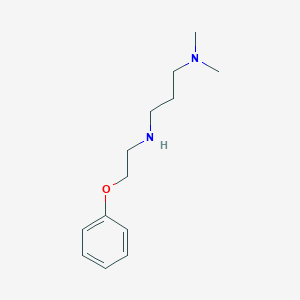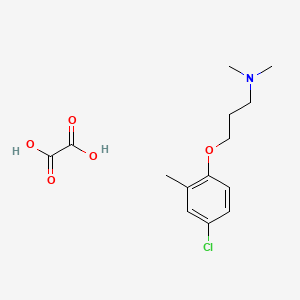
4-bromobenzyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Overview
Description
4-bromobenzyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C22H13BrN2O6 and its molecular weight is 481.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 479.99570 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Bromophenol derivatives, similar to the one , have been synthesized and evaluated for their biological activities. For instance, novel bromophenol derivatives were synthesized and tested against carbonic anhydrase, demonstrating strong inhibitory activity, suggesting potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Akbaba et al., 2013). Similarly, compounds showing significant antioxidant and anti-inflammatory activities were synthesized from salicylaldehyde Schiff bases, indicating their potential as therapeutic agents (Devi et al., 2019).
Antioxidant Properties
Research on bromophenols from natural sources, such as marine algae, has highlighted their potent antioxidant effects. These compounds have demonstrated better antioxidant effects than some known antioxidants in various assays, suggesting their role in preventing oxidative stress-related diseases (Olsen et al., 2013).
Material Science Applications
Brominated compounds have been explored for their potential in material science, such as in the development of photolabile protecting groups for carboxylic acids. These groups are designed to be sensitive to multiphoton excitation, enabling their use in developing sensitive materials for biological applications (Fedoryak et al., 2002).
Antitumor Activities
Certain bromophenyl semicarbazone derivatives have been synthesized and shown significant activity against breast cancer cell lines in vitro, suggesting their potential in developing new anticancer therapies (Pandeya et al., 2002).
Properties
IUPAC Name |
(4-bromophenyl)methyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN2O6/c23-15-4-1-13(2-5-15)12-31-22(28)14-3-10-18-19(11-14)21(27)24(20(18)26)16-6-8-17(9-7-16)25(29)30/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQFAXAQZVJLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-bis{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperazine](/img/structure/B4039884.png)
![4-bromobenzyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4039892.png)

![N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4039903.png)

![methyl 2-[3-(dimethylamino)propoxy]benzoate oxalate](/img/structure/B4039926.png)

![N-benzyl-2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethanamine;oxalic acid](/img/structure/B4039946.png)
![5-(4-butoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4039947.png)
![N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4039955.png)
![methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-benzylidene-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4039973.png)
![2-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4039990.png)

![[2-bromo-4-[(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-6-methoxyphenyl] methanesulfonate](/img/structure/B4040001.png)
